

Delavirdine: A Technical Guide on its Source, Synthesis, and Antiviral Profile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavirdine is a synthetic non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This document provides a comprehensive technical overview of delavirdine, with a focus on its synthetic origins, mechanism of action, and methods for its virological and pharmacological evaluation. Detailed experimental protocols, quantitative data on its antiviral potency and pharmacokinetic properties, and visual representations of its mode of action and experimental workflows are presented to serve as a resource for researchers in the field of antiretroviral drug development.

Source and Natural Occurrence

Delavirdine is a synthetic compound and does not have a known natural origin. It was developed through medicinal chemistry efforts aimed at identifying potent and specific inhibitors of HIV-1 reverse transcriptase.

Chemical Synthesis

The synthesis of delavirdine involves a multi-step process, with several reported routes. A common approach involves the coupling of two key heterocyclic intermediates: a substituted indole and a substituted pyridine linked via a piperazine ring.[1][2][3][4]







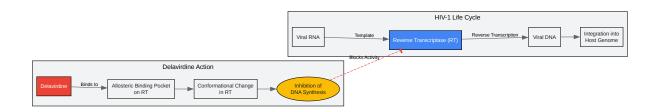
A representative synthesis scheme is as follows:

- Formation of the Pyridylpiperazine Intermediate: The synthesis often begins with the reaction of 2-chloro-3-nitropyridine with piperazine.[1] The nitro group is then reduced to an amine, which subsequently undergoes reductive amination with acetone to yield 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine.[1]
- Preparation of the Indole Intermediate: A separate pathway focuses on the synthesis of 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid. This can be prepared from a starting material like ethyl 5-nitroindole-2-carboxylate.[3]
- Coupling and Final Product Formation: The indole-2-carboxylic acid intermediate is
 activated, for example, by forming an acyl chloride with thionyl chloride, and then condensed
 with the pyridylpiperazine intermediate to form the delavirdine molecule.[1][3] The final
 product is often prepared as a mesylate salt to improve its pharmaceutical properties.[1]

Mechanism of Action

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. [5] It binds to a hydrophobic pocket in the p66 subunit of the RT, which is distinct from the active site where nucleoside analogs bind.[6] This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA.[5][6]





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Caption: HIV-1 Reverse Transcriptase Inhibition by Delavirdine.

Quantitative Data In Vitro Antiviral Activity

The potency of delavirdine against various HIV-1 strains has been determined in cell-based assays. The 50% inhibitory concentration (IC50) values are summarized below.

HIV-1 Strain	Cell Line	IC50 (μM)	Reference
Recombinant HIV-1 RT	(Enzyme Assay)	0.26	[7]
HIV-1 IIIB	MT-4	0.03	[8]
Clinical Isolates (mean)	Various	0.038	[8]

Pharmacokinetic Properties in Humans

Clinical studies have characterized the pharmacokinetic profile of delavirdine in HIV-1 infected patients. Key parameters are presented below.



Parameter	Value	Conditions	Reference
Cmax	23 ± 16 μM	With ritonavir	[9]
AUC(0-8)	114 ± 75 μM·h	With ritonavir	[9]
Cmin	9.1 ± 7.5 μM	With ritonavir	[9]
Oral Clearance	Increased five-fold	With rifabutin	[10]

Experimental Protocols HIV-1 Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to inhibit the virus-induced killing of susceptible host cells.[11]

Materials:

- MT-4 human T-lymphoblastoid cell line
- HIV-1 laboratory strain (e.g., IIIB)
- Delavirdine stock solution (in DMSO)
- Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
- 96-well microtiter plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization buffer (e.g., acidic isopropanol)
- Microplate reader

Procedure:

 Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 μL of culture medium.

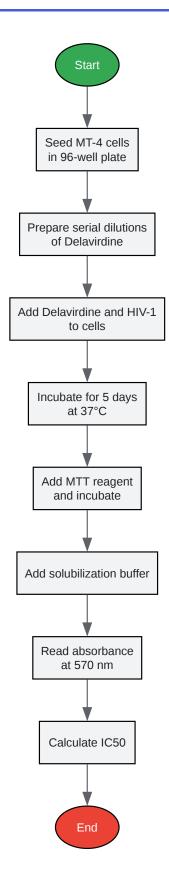
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- Compound Dilution: Prepare serial dilutions of delavirdine in culture medium.
- Infection and Treatment: Add 50 μL of the diluted delavirdine to the wells, followed by 50 μL
 of HIV-1 at a predetermined multiplicity of infection (MOI). Include virus control (cells + virus)
 and cell control (cells only) wells.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.
- MTT Assay: Add 20 μL of MTT solution to each well and incubate for 4 hours.
- Solubilization: Add 100 μ L of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
- Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The
 percentage of CPE inhibition is calculated relative to the virus and cell controls. The IC50
 value is determined from the dose-response curve.





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Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.



Recombinant HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.[12][13]

Materials:

- Recombinant HIV-1 Reverse Transcriptase
- Delavirdine stock solution (in DMSO)
- Reaction buffer (containing template/primer, e.g., poly(A)/oligo(dT))
- Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a non-radioactive label)
- Microtiter plates (e.g., streptavidin-coated for non-radioactive assays)
- Detection reagents (e.g., scintillation fluid or enzyme-conjugated antibody)
- Filter mats or microplate reader

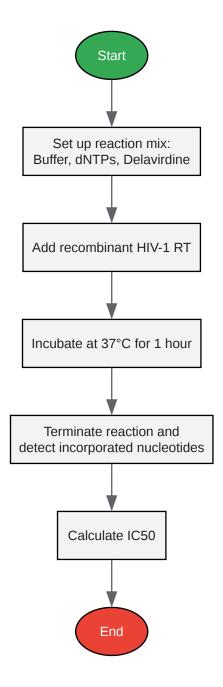
Procedure:

- Reaction Setup: In a microtiter plate, add the reaction buffer, dNTPs, and serial dilutions of delayirdine.
- Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well. Include enzyme control (no inhibitor) and background control (no enzyme) wells.
- Incubation: Incubate the plate at 37°C for 1 hour.
- Termination and Detection:
 - Radioactive Assay: Stop the reaction by adding EDTA. Spot the reaction mixture onto filter mats, wash to remove unincorporated nucleotides, and measure the incorporated



radioactivity using a scintillation counter.

- Non-Radioactive Assay (e.g., ELISA-based): If using biotinylated dNTPs and a DIGlabeled probe, transfer the reaction mixture to a streptavidin-coated plate. Detect the incorporated DIG with an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase), followed by the addition of a chromogenic substrate.
- Data Analysis: Calculate the percentage of RT inhibition for each delavirdine concentration relative to the enzyme control. Determine the IC50 value from the dose-response curve.





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Caption: Workflow for an HIV-1 Reverse Transcriptase Inhibition Assay.

Conclusion

Delavirdine serves as a significant example of a synthetically derived NNRTI for the treatment of HIV-1. Its well-defined mechanism of action, involving allosteric inhibition of reverse transcriptase, has been thoroughly characterized. The experimental protocols and quantitative data presented in this guide provide a framework for the evaluation of delavirdine and other novel antiretroviral agents. This information is intended to support ongoing research and development efforts in the critical area of HIV therapeutics.

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